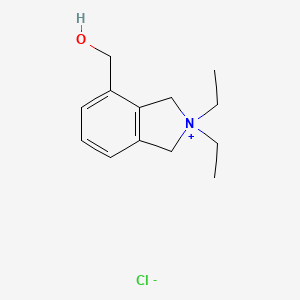
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound with a unique structure that includes a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the reaction of diethylamine with phthalic anhydride, followed by reduction and subsequent quaternization with methyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in a dihydro compound.
Scientific Research Applications
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane
- 2,2-Diethyl-4-(hydroxymethyl)-1,3-dioxolane
Uniqueness
2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to its dihydroisoindole core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
828923-46-2 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
(2,2-diethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride |
InChI |
InChI=1S/C13H20NO.ClH/c1-3-14(4-2)8-11-6-5-7-12(10-15)13(11)9-14;/h5-7,15H,3-4,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HIUZMALSBFOGKK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC2=C(C1)C(=CC=C2)CO)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



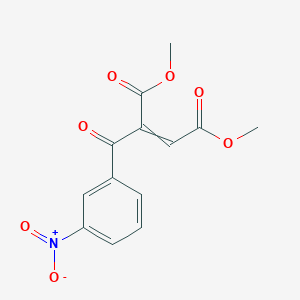
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
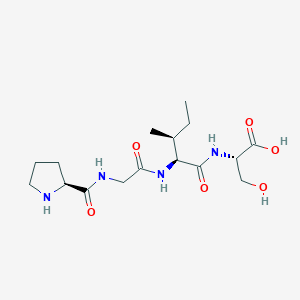
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
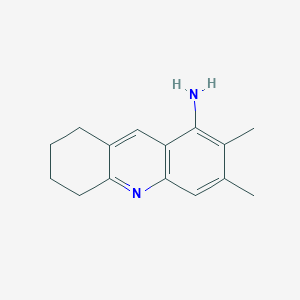
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
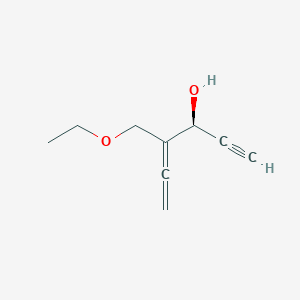
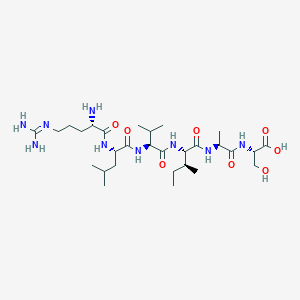
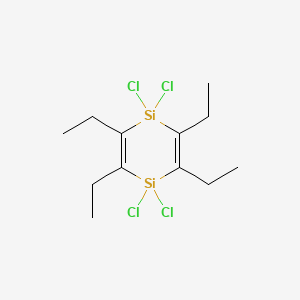
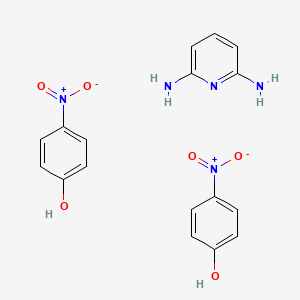
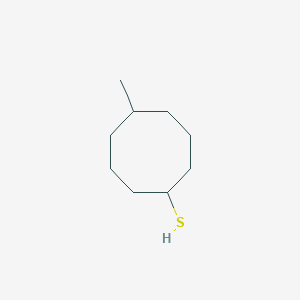
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
